molecular formula C21H23N3O6 B2991251 methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-10-4

methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B2991251
CAS No.: 896384-10-4
M. Wt: 413.43
InChI Key: ISDMOPIVJKTJAY-UHFFFAOYSA-N
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Description

Methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Compounds in Cancer Research

  • A study by Jiang et al. (2014) isolated new compounds from Clausena lansium, including 6-methoxy-9H-carbazole-3-carboxylic acid and 9-[3-methyl-4-(4-methyl-5-oxo-tetrapydro-furan-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one. These compounds showed moderate to strong cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Jiang et al., 2014).

Antimicrobial Activity

  • Research by Abu‐Hashem (2018) on substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones showed excellent growth inhibition of bacteria and fungi, suggesting potential antimicrobial applications (Abu‐Hashem, 2018).

Synthesis and Properties

  • El’chaninov and Aleksandrov (2017) focused on the synthesis and properties of N-(Quinolin-6-yl)furan-2-carbothioamide and its derivatives, exploring electrophilic and nucleophilic substitution reactions, which can be significant in developing new chemical synthesis methods (El’chaninov & Aleksandrov, 2017).

Inhibitors in Cancer Chemotherapy

  • Alnabulsi et al. (2018) reported on non-symmetrical furan amidines as potent inhibitors of NQO2, an enzyme relevant in cancer chemotherapy. This highlights the role of furan derivatives in developing novel cancer therapeutics (Alnabulsi et al., 2018).

Photocatalytic Synthesis

  • Yu et al. (2018) used furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, demonstrating a sustainable approach in chemical synthesis (Yu et al., 2018).

Analgesic Agents

  • Boyle et al. (1986) synthesized 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and found that some compounds in this series showed potent analgesic activity with low gastric irritancy, indicating potential in pain management (Boyle et al., 1986).

Safety and Hazards

Furan and its derivatives, which are present in this compound, have been evaluated for their safety. Furan is hepatotoxic in rats and mice, with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects . There is limited evidence of chromosomal damage in vivo and a lack of understanding of the underlying mechanism .

Properties

IUPAC Name

methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h5-6,8-9,11-12H,2-4,7,10,13H2,1H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMOPIVJKTJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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